molecular formula C5H14N2 B101246 N-Isopropylethylenediamine CAS No. 19522-67-9

N-Isopropylethylenediamine

Cat. No.: B101246
CAS No.: 19522-67-9
M. Wt: 102.18 g/mol
InChI Key: KDRUIMNNZBMLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylethylenediamine is an organic compound with the molecular formula C5H14N2. It is a colorless to light yellow liquid that is primarily used in various chemical reactions and industrial applications. The compound is also known by other names such as 2-(Isopropylamino)ethylamine and 1,2-Ethanediamine, N-(1-methylethyl)- .

Scientific Research Applications

N-Isopropylethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

N-Isopropylethylenediamine is classified as a flammable liquid (Category 2), and it causes severe skin burns and eye damage (Categories 1B and 1, respectively) . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylethylenediamine can be synthesized through the reaction of ethylenediamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

Ethylenediamine+IsopropylamineThis compound\text{Ethylenediamine} + \text{Isopropylamine} \rightarrow \text{this compound} Ethylenediamine+Isopropylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed:

Comparison with Similar Compounds

  • N-Ethylethylenediamine
  • N-Methylethylenediamine
  • N,N’-Dibenzylethylenediamine
  • N,N’-Di-tert-butylethylenediamine

Comparison: N-Isopropylethylenediamine is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other ethylenediamine derivatives. This uniqueness makes it particularly useful in specific applications, such as CO2 capture, where its interaction with metal sites and CO2 is more favorable compared to other similar compounds .

Properties

IUPAC Name

N'-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRUIMNNZBMLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066505
Record name N-Isopropylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-67-9
Record name N-Isopropylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19522-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylethylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Isopropylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-isopropylaminoethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylethylenediamine
Reactant of Route 2
Reactant of Route 2
N-Isopropylethylenediamine
Reactant of Route 3
Reactant of Route 3
N-Isopropylethylenediamine
Reactant of Route 4
Reactant of Route 4
N-Isopropylethylenediamine
Reactant of Route 5
N-Isopropylethylenediamine
Reactant of Route 6
N-Isopropylethylenediamine
Customer
Q & A

Q1: How does N-Isopropylethylenediamine interact with metal-organic frameworks (MOFs) for carbon dioxide capture?

A1: this compound (i-2) acts as a Lewis base, binding to the acidic open metal sites of MOFs like M2(dobpdc) (dobpdc4- = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate; M = Mg, Sc-Zn) through its primary amine group. [] This interaction is strong, with binding energies ranging from 132 to 178 kJ mol-1 depending on the metal center. [] Once bound, i-2 facilitates CO2 capture via a two-step insertion mechanism into the metal-N bond. []

Q2: What is the mechanism of CO2 capture by i-2 functionalized MOFs?

A2: Computational studies reveal a two-step mechanism: (1) Nucleophilic attack of CO2 on the metal-bound nitrogen atom of i-2 occurs simultaneously with proton transfer, forming a zwitterionic intermediate. (2) The intermediate rearranges into the final ammonium carbamate product. The first, rate-determining step has a higher energy barrier (0.99-1.49 eV) compared to the faster second step (barrier < 0.50 eV). []

Q3: How does the structure of this compound influence its CO2 adsorption/desorption properties in MOFs?

A3: Studies comparing diamine-functionalized Mg2(dobpdc) show that even small changes in alkyl substituents on the diamine, such as switching from ethylenediamine to this compound, can significantly impact the CO2 desorption temperature, characteristics, and working capacity. [] The presence of bulkier substituents, like the isopropyl group in i-2, can also enhance framework stability under realistic flue gas conditions containing O2, SO2, and water vapor. []

Q4: Beyond CO2 capture, what other applications utilize this compound's coordination chemistry?

A4: this compound is employed in synthesizing diverse coordination complexes. For example, it reacts with [Cr(NCS)6]3- to form thiocyanato-bridged heteropolynuclear complexes with the general formula [Cu(this compound)2]3[Cr(NCS)6]2.nH2O. [] These complexes exhibit interesting magnetic properties, with some demonstrating weak antiferromagnetic interactions. []

Q5: How does this compound contribute to the properties of polyaspartamide-based copolymers?

A5: When incorporated as a pendant group in polyaspartamides, this compound introduces amphiphilic character, leading to thermo-responsive behavior. [] These polymers exhibit lower critical solution temperature (LCST) behavior, with tunable phase transition temperatures depending on the this compound content. [, ] The presence of the secondary amine in i-2 also enhances the efficiency of conjugation with hydrophobic moieties like cholesterol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.